molecular formula C16H13NO3 B13721900 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione

Cat. No.: B13721900
M. Wt: 267.28 g/mol
InChI Key: BQEASFVIEPXWIG-UHFFFAOYSA-N
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Description

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione is a compound that belongs to the class of oxazolidinediones These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione typically involves the reaction of biphenylmethylamine with glycine-N-carboxyanhydride (GLY-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, usually around 50°C. The reaction mixture is stirred and heated until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against multidrug-resistant bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione is unique due to the presence of the biphenyl group, which enhances its chemical stability and potential biological activity. This structural feature distinguishes it from other oxazolidinediones and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-[(4-phenylphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C16H13NO3/c18-15-14(17-16(19)20-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,19)

InChI Key

BQEASFVIEPXWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3C(=O)OC(=O)N3

Origin of Product

United States

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